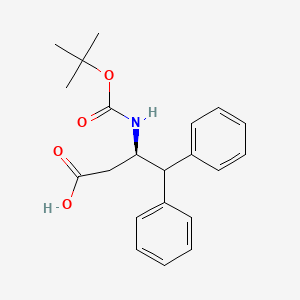

Acide (R)-3-((tert-butoxycarbonyl)amino)-4,4-diphénylbutanoïque

Vue d'ensemble

Description

The compound you mentioned is a Boc-protected amino acid. The Boc group is a common protecting group used in peptide synthesis . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .

Molecular Structure Analysis

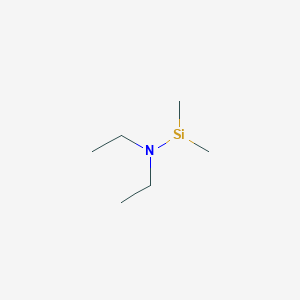

The Boc group is a tert-butyl group bonded to a carbonyl (C=O), which is then bonded to an oxygen atom . This oxygen atom is typically bonded to the nitrogen atom of an amino group in an amino acid or peptide .Chemical Reactions Analysis

The Boc group can be removed (deprotected) under acidic conditions, commonly with trifluoroacetic acid . A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described .Applications De Recherche Scientifique

Synthèse de peptides

Le groupe Boc est largement utilisé comme groupe protecteur pour les acides aminés lors de la synthèse de peptides. Il est particulièrement apprécié pour sa stabilité en conditions basiques et son inertie vis-à-vis de divers nucléophiles. Le groupe Boc peut être sélectivement éliminé en conditions légèrement acides, généralement avec de l'acide trifluoroacétique .

Protection des groupes hydroxyles

Outre les groupes amines, le groupe Boc est également utilisé pour protéger les groupes hydroxyles en synthèse organique. Ceci est crucial lorsque plusieurs groupes fonctionnels sont présents et que des réactions sélectives sont nécessaires .

Déprotection à haute température

Une nouvelle méthode a été développée pour la déprotection à haute température des acides aminés Boc et des peptides en utilisant un liquide ionique thermiquement stable. Cette approche bénéficie d'une faible viscosité et d'une grande stabilité thermique, ce qui élargit la possibilité d'extraction de molécules organiques polaires solubles dans l'eau .

Mécanisme D'action

Target of Action

The primary target of the compound ®-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid, also known as Boc-®-3-Amino-4,4-diphenyl-butyric acid, is the amino group in organic compounds . This compound is used as a protecting group for amines, which are strong nucleophiles and bases .

Mode of Action

The mode of action of Boc-®-3-Amino-4,4-diphenyl-butyric acid involves the conversion of the amino group into a carbamate to protect it during transformations of other functional groups . The tert-butyloxycarbonyl (Boc) group is added to the amine through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate .

Biochemical Pathways

The biochemical pathways affected by Boc-®-3-Amino-4,4-diphenyl-butyric acid primarily involve the synthesis of peptides . The Boc group is widely used to protect amino groups during peptide synthesis . The addition and removal of the Boc group are key steps in these pathways .

Pharmacokinetics

The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA), which could impact the compound’s bioavailability .

Result of Action

The result of the action of Boc-®-3-Amino-4,4-diphenyl-butyric acid is the protection of the amino group, allowing for transformations of other functional groups without interference from the amine . This is particularly useful in the synthesis of peptides .

Action Environment

The action of Boc-®-3-Amino-4,4-diphenyl-butyric acid can be influenced by environmental factors. Additionally, the compound’s stability and efficacy can be affected by temperature, as high temperatures can facilitate the deprotection of Boc-protected amino acids and peptides .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4,4-diphenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-17(14-18(23)24)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGVWWIOFMUJSK-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426646 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4,4-diphenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332062-06-3 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4,4-diphenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

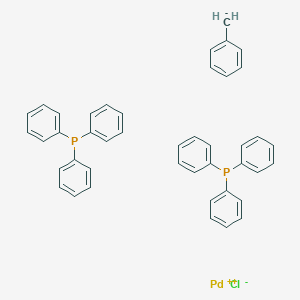

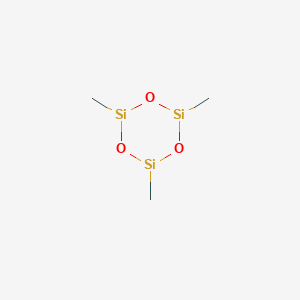

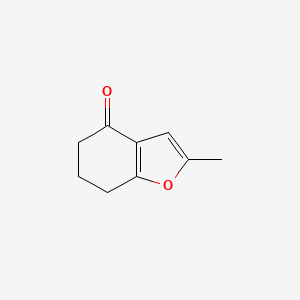

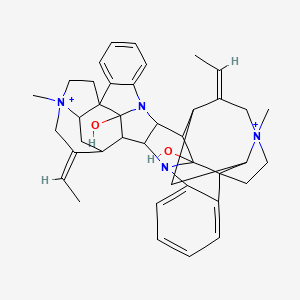

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.